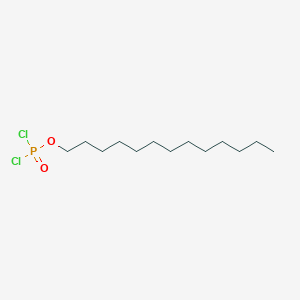
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride is an organic compound with a complex structure that includes an acetamido group, a fluoro substituent, and a butanoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride typically involves multiple steps. One common method starts with the acylation of 2-amino-4-fluoro-5-methylbenzoic acid to form 2-acetamido-4-fluoro-5-methylbenzoic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The butanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The acetamido group and fluoro substituent influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic Acid: Similar structure but lacks the reactive butanoyl chloride group.
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate: An ester derivative with different reactivity and applications.
Uniqueness
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of the butanoyl chloride group makes it particularly useful in nucleophilic substitution reactions, setting it apart from its similar compounds .
Eigenschaften
Molekularformel |
C13H15ClFNO2 |
|---|---|
Molekulargewicht |
271.71 g/mol |
IUPAC-Name |
4-(2-acetamido-4-fluoro-5-methylphenyl)butanoyl chloride |
InChI |
InChI=1S/C13H15ClFNO2/c1-8-6-10(4-3-5-13(14)18)12(7-11(8)15)16-9(2)17/h6-7H,3-5H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
UFQLFHFVUWSXMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)NC(=O)C)CCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)


![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)








